molecular formula C21H20ClN3O3S B3880489 (5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3880489
M. Wt: 429.9 g/mol
InChI Key: BYQBLKLIKNFVQQ-GZTJUZNOSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylamino group, and a sulfanylidene-diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl and diethylamino-hydroxyphenyl precursors, which are then subjected to a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-3-24(4-2)16-8-5-13(18(26)12-16)11-17-19(27)23-21(29)25(20(17)28)15-9-6-14(22)7-10-15/h5-12,26H,3-4H2,1-2H3,(H,23,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQBLKLIKNFVQQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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